molecular formula C21H16N2O B338541 2-[4-(benzyloxy)phenyl]quinoxaline

2-[4-(benzyloxy)phenyl]quinoxaline

Cat. No.: B338541
M. Wt: 312.4 g/mol
InChI Key: WMIXYMWVQLPXKC-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]quinoxaline is a quinoxaline derivative characterized by a benzyloxy-substituted phenyl ring at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and receptor-targeting properties . The benzyloxy group in this compound introduces steric bulk and electron-donating effects, which may influence its physicochemical behavior and interactions with biological targets.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)quinoxaline

InChI

InChI=1S/C21H16N2O/c1-2-6-16(7-3-1)15-24-18-12-10-17(11-13-18)21-14-22-19-8-4-5-9-20(19)23-21/h1-14H,15H2

InChI Key

WMIXYMWVQLPXKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 2-[4-(benzyloxy)phenyl]quinoxaline, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the synthesis would typically involve the reaction of benzyl alcohol with 4-(2-quinoxalinyl)phenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) .

Industrial Production Methods

Industrial production of ethers often employs similar methods but on a larger scale. The Williamson Ether Synthesis remains a popular choice due to its versatility and efficiency. In an industrial setting, the reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of quinoxaline derivatives and benzaldehyde.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products

    Oxidation: Quinoxaline derivatives and benzaldehyde.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

2-[4-(benzyloxy)phenyl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenyl]quinoxaline is primarily related to its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl ether linkage may also play a role in modulating the compound’s bioavailability and stability .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Benzyloxy is electron-donating via the oxygen atom, contrasting with electron-withdrawing groups (e.g., -F, -Br, -SO₂), which alter the quinoxaline core’s electron density and reactivity .

Physicochemical Properties

Comparative data for melting points, solubility, and crystallography:

Compound Melting Point (°C) Solubility Trends Crystallographic Features References
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 223–225 Low in polar solvents Not reported
2-(4-Fluorophenyl)quinoxaline Not reported Moderate in DMSO Dihedral angle: 22.2° between rings
2-[(4-Chlorophenyl)sulfonyl]quinoxaline Not reported Likely polar due to -SO₂ Predicted density: 1.449 g/cm³

Inferences for this compound:

  • Melting Point : Expected to be >200°C due to aromatic stacking and rigidity, similar to compound 4k .
  • Solubility: Lower solubility in water compared to sulfonyl or amino-substituted derivatives due to the hydrophobic benzyloxy group.

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